Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a sulfonylmethyl group linked to a 4-chlorophenyl ring and an ethyl ester moiety. This structure combines electron-withdrawing (chlorophenyl, sulfonyl) and lipophilic (ethyl ester) groups, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to such electronic and steric profiles.
Properties
IUPAC Name |
ethyl 3-[(4-chlorophenyl)sulfonylmethyl]-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O5S/c1-2-19-12(16)11-14-10(15-20-11)7-21(17,18)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZWKASVSQRWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate typically involves the reaction of ethyl 2-amino-2-oxoacetate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the sulfonylmethyl group.
Oxidation Reactions: The oxadiazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide or sulfonate derivatives, while oxidation can produce oxadiazole oxides.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit notable antimicrobial properties. Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies demonstrated that modifications to the oxadiazole ring can enhance its potency against resistant strains of bacteria, making it a candidate for further development as an antibiotic agent .
Anticancer Properties
The compound has shown promise in anticancer research. Its structural analogs have been tested for cytotoxicity against different cancer cell lines. The presence of the sulfonyl group enhances the compound's ability to interact with biological targets involved in cancer progression. Preliminary results suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
This compound has been investigated for anti-inflammatory properties as well. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in treating inflammatory diseases .
Synthesis Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the sulfonyl group via sulfonation techniques.
- Esterification to yield the final product.
These steps can be optimized for yield and purity using various catalytic methods .
Role as a Chemical Intermediate
This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its ability to undergo further chemical transformations makes it valuable in developing new pharmaceuticals and agrochemicals. For instance, it can be used as a building block for synthesizing more complex oxadiazole derivatives with enhanced biological activities .
Polymer Chemistry
In material science, this compound has potential applications in polymer synthesis. Its reactive functional groups allow it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Coatings and Adhesives
The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Research into its performance in these applications is ongoing, focusing on improving durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The sulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate and its analogs:
Notes:
- Steric Considerations : The sulfonylmethyl group adds steric bulk, which may hinder interactions in tight enzymatic binding pockets compared to compounds with direct sulfonyl-phenyl linkages (e.g., Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate).
- Pharmacological Potential: Compounds like Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate are actively marketed for medicinal use, indicating superior stability or efficacy over the discontinued target compound.
Biological Activity
Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate is a compound of interest due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole core, which is known for its significant biological activity. The presence of the 4-chlorophenyl sulfonyl group enhances its reactivity and potential interactions with biological targets. The molecular formula is CHClNOS, and it has been studied for various pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit broad-spectrum antimicrobial properties. This compound has shown promising results against various bacterial strains. A study demonstrated that compounds containing the oxadiazole ring possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell walls and inhibit essential metabolic pathways .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. For instance, compounds similar to this oxadiazole derivative displayed IC values in the low micromolar range against MCF-7 (breast cancer) and A-431 (skin cancer) cell lines . The mechanism of action is believed to involve the induction of apoptosis through caspase activation pathways.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. Studies have reported that oxadiazole derivatives can reduce the production of pro-inflammatory cytokines in cellular models. This activity suggests potential therapeutic applications in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with key enzymes in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Modulation of Immune Response : Anti-inflammatory effects are likely mediated through the inhibition of cytokine release.
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:
- A study by Dhumal et al. (2016) explored a series of oxadiazole compounds for their antitubercular activity, demonstrating that modifications at specific positions significantly enhance their efficacy against Mycobacterium bovis BCG .
- Another research effort focused on the structure-activity relationship (SAR) of oxadiazole derivatives indicated that specific substitutions on the phenyl ring could improve anticancer activity significantly .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the common synthetic routes for Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate, and which reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions. A key intermediate is generated via cyclization of a nitrile-containing precursor (e.g., 4-chlorobenzonitrile) with acetohydrazide under alkaline conditions, followed by oxidation with agents like m-chloroperbenzoic acid (m-CPBA) to introduce the sulfonylmethyl group . Critical parameters include:
- Temperature : High-temperature sealed-tube reactions (e.g., 150°C) for cyclization .
- Oxidation Control : Stoichiometric use of m-CPBA to avoid over-oxidation byproducts .
- Purification : Column chromatography (silica gel, 25% ethyl acetate in petroleum ether) to isolate the final product with ≥95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- TLC : Monitor reaction progress using PE/EtOAc (1:1) with visualization under UV .
- NMR : H and C NMR to confirm substituent integration (e.g., sulfonylmethyl, oxadiazole, and ester groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (exact mass: ~368.05 g/mol for CHClNOS) .
- Elemental Analysis : Validate empirical formula consistency (e.g., C%: 42.3; H%: 3.3; N%: 7.7) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields when varying oxidation agents, such as m-CPBA versus other oxidizing agents?
- Methodological Answer : Conflicting yields often arise from reagent reactivity and side reactions. Systematic optimization includes:
- Reagent Screening : Compare m-CPBA with alternatives like HO/acetic acid or KMnO, noting reaction time and byproduct profiles .
- Stoichiometry Adjustment : For m-CPBA, incremental addition (1.1–1.5 eq.) minimizes residual starting material while avoiding di-oxidation .
- In Situ Monitoring : Use FTIR to track sulfonyl group formation (S=O stretch at ~1350–1150 cm) .
Q. What strategies are recommended for modifying the ester group of this compound to enhance its pharmacokinetic properties, based on structural analogs?
- Methodological Answer :
- Ester-to-Amide Conversion : React the ethyl ester with primary/secondary amines (e.g., N-methylethanamine) in ethanol at 0°C to form carboxamides, improving metabolic stability .
- Hydrolysis to Carboxylic Acid : Treat with NaOH/EtOH to generate the free acid, enhancing solubility for in vitro assays .
- Prodrug Design : Introduce bioreversible groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
Q. How does the electronic nature of substituents on the 4-chlorophenyl ring influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : The 4-chloro substituent activates the sulfonylmethyl group toward nucleophilic attack due to increased electrophilicity. Substituent effects can be quantified via Hammett σ values (e.g., σ = +0.23) .
- Steric Effects : Bulkier substituents (e.g., 3,5-diCl) may hinder reactivity; computational modeling (DFT) predicts transition-state geometries .
- Experimental Validation : Compare reaction rates of analogs (e.g., 4-F, 4-NO) in SNAr reactions with thiols or amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
